molecular formula C9H7ClFNO3 B13501670 3-Acetamido-6-chloro-2-fluorobenzoic acid

3-Acetamido-6-chloro-2-fluorobenzoic acid

Cat. No.: B13501670
M. Wt: 231.61 g/mol
InChI Key: FGLLSPYVMVOKIG-UHFFFAOYSA-N
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Description

3-Acetamido-6-chloro-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of acetamido, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-6-chloro-2-fluorobenzoic acid typically involves the acylation of 3-amino-6-chloro-2-fluorobenzoic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-6-chloro-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro compounds.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

    Oxidation Reactions: Products include nitrobenzoic acids.

    Reduction Reactions: Products include aminobenzoic acids and other reduced derivatives.

Scientific Research Applications

3-Acetamido-6-chloro-2-fluorobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Acetamido-6-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents can enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluorobenzoic acid: Similar in structure but lacks the acetamido group.

    2-Chloro-6-fluorobenzoic acid: Another halogenated benzoic acid with different substitution pattern.

    3-Acetamido-2-fluorobenzoic acid: Similar but with different positioning of the chloro and fluoro groups.

Uniqueness

3-Acetamido-6-chloro-2-fluorobenzoic acid is unique due to the combination of acetamido, chloro, and fluoro substituents on the benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the acetamido group enhances its potential as a pharmaceutical intermediate, while the chloro and fluoro substituents contribute to its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C9H7ClFNO3

Molecular Weight

231.61 g/mol

IUPAC Name

3-acetamido-6-chloro-2-fluorobenzoic acid

InChI

InChI=1S/C9H7ClFNO3/c1-4(13)12-6-3-2-5(10)7(8(6)11)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15)

InChI Key

FGLLSPYVMVOKIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)Cl)C(=O)O)F

Origin of Product

United States

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